molecular formula C24H20Cl2N8O3 B11691279 2,4-dichloro-6-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

2,4-dichloro-6-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol

Cat. No.: B11691279
M. Wt: 539.4 g/mol
InChI Key: POXXYQRBGFYSLD-KKMKTNMSSA-N
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Description

2,4-DICHLORO-6-[(E)-(2-{4-[(3,4-DIMETHYLPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in synthetic chemistry and material science.

Properties

Molecular Formula

C24H20Cl2N8O3

Molecular Weight

539.4 g/mol

IUPAC Name

2,4-dichloro-6-[(E)-[[4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol

InChI

InChI=1S/C24H20Cl2N8O3/c1-13-3-4-18(9-14(13)2)29-23-30-22(28-17-5-7-19(8-6-17)34(36)37)31-24(32-23)33-27-12-15-10-16(25)11-20(26)21(15)35/h3-12,35H,1-2H3,(H3,28,29,30,31,32,33)/b27-12+

InChI Key

POXXYQRBGFYSLD-KKMKTNMSSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=C(C(=CC(=C4)Cl)Cl)O)C

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=C(C(=CC(=C4)Cl)Cl)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLORO-6-[(E)-(2-{4-[(3,4-DIMETHYLPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions such as:

    Condensation reactions: These are used to form the hydrazone linkage.

    Aromatic substitution: This step introduces the chloro and nitro groups into the aromatic rings.

    Catalytic hydrogenation: This may be employed to reduce specific functional groups under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch reactors: For precise control over reaction conditions.

    Continuous flow reactors: For large-scale production, ensuring consistent quality and yield.

    Purification techniques: Such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLORO-6-[(E)-(2-{4-[(3,4-DIMETHYLPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be used to convert nitro groups to amines.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution reagents: Including nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2,4-DICHLORO-6-[(E)-(2-{4-[(3,4-DIMETHYLPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which 2,4-DICHLORO-6-[(E)-(2-{4-[(3,4-DIMETHYLPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL exerts its effects involves:

    Molecular targets: Such as enzymes or receptors that the compound binds to, altering their activity.

    Pathways involved: The compound may interfere with specific biochemical pathways, leading to its observed effects. For instance, it might inhibit a key enzyme in a metabolic pathway, resulting in therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-DICHLORO-6-[(E)-(2-{4-[(3,4-DIMETHYLPHENYL)AMINO]-6-[(4-METHOXYPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL
  • 2,4-DICHLORO-6-[(E)-(2-{4-[(3,4-DIMETHYLPHENYL)AMINO]-6-[(4-CHLOROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL

Uniqueness

The uniqueness of 2,4-DICHLORO-6-[(E)-(2-{4-[(3,4-DIMETHYLPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL lies in its specific functional groups and their arrangement, which confer distinct chemical properties and biological activities compared to similar compounds.

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